1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea
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Overview
Description
1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea is a synthetic organic compound that features a cyclohexyl group, a morpholine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexyl isocyanate with 2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylamine to form the desired urea derivative.
Reaction Conditions: This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is typically maintained between 0°C and 25°C, and the reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea: is similar to other urea derivatives that contain morpholine and thiophene rings.
1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]urea: A similar compound with a different thiophene substitution pattern.
1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(furan-3-yl)ethyl]urea: A similar compound with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-cyclohexyl-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c21-17(19-15-4-2-1-3-5-15)18-12-16(14-6-11-23-13-14)20-7-9-22-10-8-20/h6,11,13,15-16H,1-5,7-10,12H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSFWRWLEGRDQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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